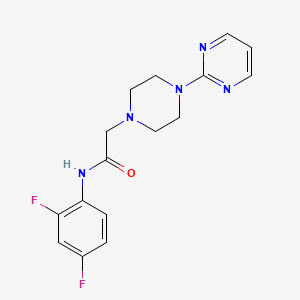

N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

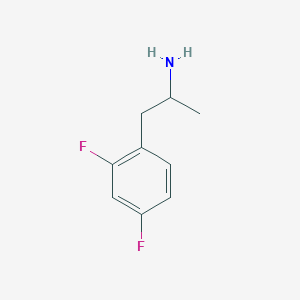

“N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide” is a chemical compound with the molecular formula C16H17F2N5O. It has a molecular weight of 333.34 g/mol . This compound is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .

Molecular Structure Analysis

The molecular structure of “N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide” can be represented by the SMILES notation: C1CN (CCN1CC (=O)NC2=C (C=C (C=C2)F)F)C3=NC=CC=N3 . This notation provides a way to represent the structure using ASCII strings. For a detailed 3D structure, it would be best to refer to a specialized molecular structure database.

Physical And Chemical Properties Analysis

“N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide” is a solid compound with a molecular weight of 333.34 g/mol . For more detailed physical and chemical properties, it would be best to refer to a specialized chemical properties database.

Applications De Recherche Scientifique

Synthesis and Process Development

N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide is a compound with potential applications in organic synthesis and pharmaceutical research. It is closely related to Voriconazole, a triazole antifungal agent, where the relative stereochemistry is set in the addition of a pyrimidine derivative to a difluorophenyl compound. This process involves examining the diastereocontrol by varying pyrimidine substitution patterns and reaction conditions, with a focus on achieving excellent diastereoselection using organozinc derivatives (Butters et al., 2001).

Antagonistic Properties and Binding Affinities

Compounds like N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide are studied for their antagonistic properties, particularly in relation to adenosine receptors. Research on similar 1-phenyl-pyrazolo[3,4-d]pyrimidines, which are structurally related, indicates the importance of distal amide substitution for high affinity at adenosine receptors (Chebib & Quinn, 1997).

Conformational Analysis

Structurally similar compounds, like N-(pyrimidin-2-yl)pentafluorobenzamide, exhibit interesting conformational properties. These compounds can exist as a mixture of cis and trans rotamers, with the equilibrium being strongly dependent on solvent conditions. Such studies are crucial for understanding the conformational dynamics of similar compounds in various environments (Forbes et al., 2001).

Development of Anticancer Agents

The pyrimidine moiety, a key component of N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide, is extensively researched for its anticancer properties. Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer activities, demonstrating the significance of the pyrimidine ring in the design of new anticancer agents (Abu‐Hashem & Aly, 2017).

Androgen Receptor Antagonist Activity

Research on N-arylpiperazine-1-carboxamide derivatives, which are structurally similar, shows potential in the development of nonsteroidal androgen receptor antagonists. These compounds, including some with difluorophenyl groups, exhibit potent antiandrogenic activity and are promising for the treatment of conditions like prostate cancer (Kinoyama et al., 2005).

Inhibitors of Transcription Factors

Compounds containing pyrimidine and similar functional groups are investigated for their ability to inhibit transcription factors like NF-kappaB and AP-1. Such studies are crucial for understanding how these compounds can be used in modulating gene expression, with potential therapeutic applications (Palanki et al., 2000).

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N5O/c17-12-2-3-14(13(18)10-12)21-15(24)11-22-6-8-23(9-7-22)16-19-4-1-5-20-16/h1-5,10H,6-9,11H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOKCNFUZPHBCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Difluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2415492.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2415494.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2415495.png)

![2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2415496.png)

![N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2415500.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2415501.png)

![4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2415502.png)

![2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2415503.png)

![2-(1-methylindol-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2415504.png)

![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)